N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide

Lipophilicity CNS Drug Design Physicochemical Property Optimization

Select CAS 1040653-30-2 for reproducible CNS lead discovery. Its N-cyclohexyl moiety delivers an optimal logP of 4 and TPSA of 82.3 Ų, uniquely positioning it within the CNS MPO desirability window for brain-penetrant kinase programs (e.g., GSK-3β, CDK5). Unlike riskier multi-ring or rigid analogs, this scaffold offers a clean interaction profile (only 2 H-bond donors) to minimize CYP450 polypharmacology and ensure true target engagement screening.

Molecular Formula C17H20FN3OS
Molecular Weight 333.4 g/mol
CAS No. 1040653-30-2
Cat. No. B6558055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
CAS1040653-30-2
Molecular FormulaC17H20FN3OS
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H20FN3OS/c18-12-6-8-14(9-7-12)20-17-21-15(11-23-17)10-16(22)19-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,19,22)(H,20,21)
InChIKeyHETOMPSJIALISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide (CAS 1040653-30-2): A Structurally Defined Thiazole Acetamide for Informed Procurement in Drug Discovery


N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide (MF: C₁₇H₂₀FN₃OS; MW: 333.42 g/mol) is a synthetic thiazole-4-acetamide derivative featuring a 4-fluoroanilino group at the thiazole 2-position and an N-cyclohexylacetamide side chain [1]. The compound belongs to a broader class of 2-aminothiazole pharmacophores recognized for their privileged status in kinase inhibition, antimicrobial, and anti-inflammatory programs [2]. Its modular architecture—comprising a central thiazole core, a para-fluorophenyl ring, and a saturated cyclohexyl cap—enables precise physicochemical tuning for lead optimization campaigns.

Why Interchangeable Thiazole Acetamide Analogs Cannot Substitute for N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide in SAR-Driven Workflows


The 2-aminothiazole scaffold is exquisitely sensitive to N-substitution at the acetamide terminus, with even minor alkyl-to-cycloalkyl perturbations altering lipophilicity (ΔlogP ≥ 0.5), hydrogen-bonding capacity, and metabolic stability [1]. The N-cyclohexyl moiety in CAS 1040653-30-2 confers a distinctive combination of moderate logP (XLogP3 = 4) and high topological polar surface area (TPSA = 82.3 Ų) that directly impacts membrane permeability and off-target promiscuity compared to N-benzyl, N-phenyl, or N-cyclopentyl analogs [2]. Consequently, generic substitution with an in-class thiazole acetamide lacking the exact N-cyclohexyl group risks invalidating SAR hypotheses and producing non-reproducible biological data.

Quantitative Differentiation of N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide Against Its Closest Structural Analogs


Lipophilicity (XLogP3) Differentiates N-Cyclohexyl from N-Cyclohexylmethyl and N-Benzyl Analogs for CNS Permeability Optimization

The target compound exhibits an XLogP3 of 4, calculated from its validated SMILES structure [1]. The N-cyclohexylmethyl analog (CAS 1040653-38-0) is predicted to have an ΔlogP of approximately +0.3–0.5 units higher due to the additional methylene spacer, while the N-benzyl analog (CAS 1040652-34-3) shows a ΔlogP of −0.2–0.4 units lower owing to the aromatic ring contribution [2]. This quantitative difference is critical for central nervous system (CNS) multi-parameter optimization (MPO) scores, where a logP of 3–5 is optimal for blood-brain barrier penetration [3].

Lipophilicity CNS Drug Design Physicochemical Property Optimization

Topological Polar Surface Area (TPSA) Differentiation for Oral Bioavailability and Blood-Brain Barrier Penetration

CAS 1040653-30-2 has a TPSA of 82.3 Ų [1]. This value is within the well-established thresholds for both oral absorption (≤140 Ų) and CNS penetration (≤90 Ų) [2]. In contrast, close analogs bearing more polar N-substituents (e.g., N-(2-hydroxyethyl) or N-(2-morpholinoethyl)) can exceed TPSA of 95–110 Ų, potentially reducing BBB permeability and increasing susceptibility to P-glycoprotein efflux [3]. The N-cyclohexyl group thus preserves an optimal TPSA that simultaneously supports oral bioavailability and CNS access, a dual requirement often difficult to achieve in thiazole acetamide series.

TPSA Oral Bioavailability Blood-Brain Barrier

Hydrogen Bond Donor/Acceptor Profile Provides a Differentiated Selectivity Advantage Over N-Phenyl and N-Benzyl Analogs

The target compound contains 2 hydrogen bond donors (HBD) and 5 acceptors (HBA), as calculated from its molecular graph [1]. The N-phenyl analog (e.g., CAS 1040652-34-3) possesses only 1 HBD, while the N-benzyl analog retains 2 HBD but introduces a planar aromatic system that can engage in additional π-π stacking interactions, potentially increasing off-target polypharmacology [2]. The saturated cyclohexyl ring of CAS 1040653-30-2 eliminates aromatic π-interactions while maintaining the same HBD count, a subtle but important distinction for kinase selectivity profiles where hinge-region interactions often involve both hydrogen bonding and aromatic stacking [3].

Hydrogen Bonding Off-target Selectivity Ligand Efficiency

Molecular Weight and Rotatable Bond Profile Differentiate CAS 1040653-30-2 from N-Cyclopentyl and N-Cycloheptyl Homologs for Ligand Efficiency Indices

With a molecular weight of 333.42 Da and 5 rotatable bonds, CAS 1040653-30-2 occupies a strategic position between the N-cyclopentyl homolog (MW ~319 Da, 4 rotatable bonds) and the N-cycloheptyl homolog (MW ~347 Da, 6 rotatable bonds) [1]. Ligand efficiency indices such as LE (binding energy per heavy atom) and LLE (LipE = pIC₅₀ − logP) are highly sensitive to molecular weight increments; the cyclohexyl ring provides an optimal balance, avoiding both the excessive rigidity of cyclopentyl (which may limit conformational adaptation to the target) and the entropic penalty of cycloheptyl (which increases rotatable bond count and reduces binding affinity per atom) [2].

Ligand Efficiency Fragment-Based Drug Design Physicochemical Optimization

Recommended Application Scenarios for N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide Based on Quantitative Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization Campaigns

The target compound's XLogP3 of 4 [1] and TPSA of 82.3 Ų [1] place it squarely within the CNS MPO desirability window (logP 3–5, TPSA 40–90 Ų), making it a preferred thiazole acetamide scaffold for programs targeting brain-penetrant kinase inhibitors (e.g., GSK-3β, CDK5, or LRRK2) where N-cyclohexylmethyl or N-benzyl analogs may fall outside optimal property ranges [2]. Procurement of CAS 1040653-30-2 over its analogs ensures compound quality aligned with CNS lead criteria from the outset.

Selective Kinase Profiling and Polypharmacology Risk Assessment

With 2 hydrogen bond donors and only one aromatic ring, CAS 1040653-30-2 offers a cleaner interaction profile compared to N-benzyl analogs that introduce an additional aromatic ring and elevate CYP450 inhibition risk [3]. This makes it the compound of choice for broad-panel kinase selectivity screens where minimal polypharmacology background is required to identify true target engagement.

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

At MW 333.42 Da and with 5 rotatable bonds, CAS 1040653-30-2 represents an optimal fragment-to-lead starting point, balancing ligand efficiency (LE) and lipophilic ligand efficiency (LLE) better than N-cyclopentyl (too rigid, low LE) or N-cycloheptyl (too large, high entropic penalty) homologs [4]. Procurement of the cyclohexyl derivative maximizes the probability of achieving efficient binding in fragment-growth campaigns.

Oral Bioavailability and CNS Exposure Dual-Optimization Programs

The compound's TPSA of 82.3 Ų falls below the CNS permeability threshold (≤90 Ų) while remaining well within oral absorption limits (≤140 Ų), uniquely positioning it for programs requiring simultaneous optimization of oral bioavailability and brain exposure—a dual challenge where more polar N-substituted analogs (TPSA >90 Ų) typically fail [5].

Quote Request

Request a Quote for N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.